Home > Products > Screening Compounds P102449 > (2-methyl-1-phenylpropyl)urea
(2-methyl-1-phenylpropyl)urea -

(2-methyl-1-phenylpropyl)urea

Catalog Number: EVT-5022719
CAS Number:
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-methyl-1-phenylpropyl)urea is a substituted urea compound serving as a key structural element in the development of non-peptide antagonists for the human Tachykinin NK3 receptor []. This molecule itself is not naturally occurring and is primarily recognized for its role in medicinal chemistry research, specifically targeting the NK3 receptor.

Synthesis Analysis

The synthesis of N-(2-methyl-1-phenylpropyl)urea and its derivatives is described in the development of Tachykinin NK3 receptor antagonists. The process starts with a dipeptide library screening, identifying Boc(S)Phe(S)PheNH2 as a lead compound []. Through a 'peptoid' design strategy, modifications are introduced, replacing peptide bonds with stable, non-peptidic linkages.

One example of this strategy involves the synthesis of a potent NK3 receptor antagonist, PD161182 []. This compound is derived from the dipeptide lead compound through a series of modifications aimed at improving its pharmacological properties, including:

  • Optimization of the C-terminal portion of the dipeptide lead, resulting in the urea derivative Boc(S)Phe(R)αMePheNH(CH2)7NHCONH2 (PD157672) [].
  • Further modifications to the N-terminal BocPhe group and the αMePhe residue side chain of PD157672, leading to the final non-peptide antagonist PD161182 [].
Mechanism of Action

While the provided text doesn't detail the specific binding mechanism of N-(2-methyl-1-phenylpropyl)urea to the NK3 receptor, it suggests that the molecule and its derivatives act as antagonists []. This means they bind to the receptor, preventing the natural ligand (likely a tachykinin peptide) from binding and activating the receptor. The exact binding sites and interactions remain undefined in this context.

Applications

The primary application of N-(2-methyl-1-phenylpropyl)urea, based on the available information, is its use as a foundational structure for developing non-peptide antagonists targeting the human Tachykinin NK3 receptor []. This receptor is involved in various physiological processes, including smooth muscle contraction, neurotransmission, and inflammation.

Boc(S)Phe(S)PheNH2

    Compound Description: This compound, identified as 1 in the paper, is a dipeptide consisting of two phenylalanine residues with N-terminal Boc protection and C-terminal amidation. It acts as a micromolar lead compound for the human tachykinin NK3 receptor. []

    Relevance: This compound served as the starting point for developing a series of tachykinin NK3 receptor antagonists, including the target compound, N-(2-methyl-1-phenylpropyl)urea. The initial dipeptide structure was modified using a 'peptoid' design strategy, ultimately leading to the target compound. This connection establishes a clear structural relationship between the two compounds. []

Boc(S)Phe(R)αMePheNH(CH2)7NHCONH2

    Compound Description: This compound, designated as PD157672 and 41 in the paper, is a modified dipeptide developed from Boc(S)Phe(S)PheNH2. It displays significant improvement in binding affinity for the human tachykinin NK3 receptor (Ke of 7 nM). []

    Relevance: This modified dipeptide represents an intermediary step in the development of N-(2-methyl-1-phenylpropyl)urea from the initial dipeptide lead. It demonstrates the progression towards non-peptide NK3 receptor antagonists through structural modifications. This compound shares the core phenylalanine residue and the urea moiety with the target compound, highlighting their structural similarities. []

    Compound Description: This compound, identified as PD161182 and 60, represents a non-peptide, highly potent and selective antagonist of the human tachykinin NK3 receptor with a Ke of 0.9 nM. []

    Relevance: This compound, developed through the optimization of Boc(S)Phe(R)αMePheNH(CH2)7NHCONH2, is the final product of the research focused on finding a high-affinity, selective NK3 receptor antagonist. Although structurally distinct from N-(2-methyl-1-phenylpropyl)urea, its development highlights the exploration of structural motifs, including the urea group, for NK3 receptor activity. []

Ketanserin (3-[2-[4-(4-fluorobenzoyl)-piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione)

    Compound Description: Ketanserin is a known 5-HT2A receptor antagonist. In the study, it caused a parallel shift in the response to α-Me-5-HT, indicating its activity on the 5-HT2A receptor in pregnant human myometrium. []

    Relevance: Although not directly structurally related, ketanserin's activity on the 5-HT2A receptor is relevant because the research explores various agonists and antagonists targeting different serotonin receptor subtypes. This context provides a broader understanding of receptor pharmacology and potential drug targets, even if those targets differ from the NK3 receptor relevant to N-(2-methyl-1-phenylpropyl)urea. []

Properties

Product Name

(2-methyl-1-phenylpropyl)urea

IUPAC Name

(2-methyl-1-phenylpropyl)urea

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-8(2)10(13-11(12)14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H3,12,13,14)

InChI Key

YWUGEJUCGCQXKS-UHFFFAOYSA-N

SMILES

CC(C)C(C1=CC=CC=C1)NC(=O)N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.